2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method includes the following steps:
Formation of the benzodioxole ring: This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the chromene core: This involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde, with an appropriate diene.
Introduction of the pyrano ring: This step involves the reaction of the chromene intermediate with a suitable reagent to form the pyrano ring.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets. In cancer cells, it targets microtubules, leading to the inhibition of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of the cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 4-[(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
- 3-(1,3-benzodioxol-5-yl)-2-propenal
Uniqueness
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its combination of the benzodioxole and pyranochromene structures, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique electronic characteristics.
Properties
Molecular Formula |
C21H16O6 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C21H16O6/c1-10-5-17-20(11(2)6-18(23)26-17)21-19(10)13(22)8-15(27-21)12-3-4-14-16(7-12)25-9-24-14/h3-7,15H,8-9H2,1-2H3 |
InChI Key |
OFVPAADORHJSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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